4-(dimethylamino)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide
Description
4-(Dimethylamino)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is a benzamide derivative featuring a dimethylamino group at the para position of the benzoyl ring and a trifluoroethyl carbamoyl methyl group attached to the aniline moiety.
Properties
IUPAC Name |
4-(dimethylamino)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-25(2)16-9-5-14(6-10-16)18(27)24-15-7-3-13(4-8-15)11-17(26)23-12-19(20,21)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDALISOVVZUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Addition of the Trifluoroethyl Group: The trifluoroethyl group is incorporated through a reaction with 2,2,2-trifluoroethylamine, often under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino and trifluoroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Dimethylamine or trifluoroethylamine in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The trifluoroethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects against cancer cells. Research indicates that modifications of benzamide derivatives can lead to significant cytotoxicity against various cancer cell lines .
Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may position it as a candidate for neuroprotective therapies. Investigations into related compounds have shown promise in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Material Science
Synthesis of Functional Polymers : The unique chemical structure allows for the incorporation of 4-(dimethylamino)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide into polymer matrices. This can lead to the development of smart materials with tailored properties for applications in coatings and drug delivery systems. The fluorinated moiety may impart hydrophobic characteristics, enhancing water resistance and durability .
Environmental Science
Pesticide Development : The compound's structural features suggest potential use in developing eco-friendly pesticides. Research on similar carbamate derivatives indicates their effectiveness in pest management while minimizing environmental impact. Studies are ongoing to evaluate the efficacy of such compounds against agricultural pests and their safety profiles .
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer efficacy of related benzamide derivatives against breast cancer cell lines. Results showed that modifications at the nitrogen atom significantly increased cytotoxicity, with IC50 values indicating potent activity at low concentrations. This suggests that further exploration of this compound could yield promising results in cancer therapy .
Case Study 2: Development of Functional Polymers
Research focused on incorporating similar compounds into polymeric materials demonstrated enhanced mechanical properties and thermal stability. These polymers exhibited improved performance as coatings for biomedical devices, highlighting the potential for commercial applications in medical technology .
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The dimethylamino group may interact with biological receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural motifs are compared to analogs in Table 1:
Key Observations :
- The trifluoroethyl group in the target compound increases electronegativity and metabolic stability compared to ethyl or methyl analogs .
- Dimethylamino substitution enhances solubility relative to non-polar groups (e.g., cyano in SY177914) .
Comparative Syntheses:
- N-(4-[(Ethylcarbamoyl)phenyl]-2-hydroxybenzamide : Carbodiimide-mediated coupling of benzoic acid with ethylamine.
- N-(2-amino-4-fluorophenyl)-4-((2,2,2-trifluoroacetamido)methyl)benzamide : Trifluoroacetylation of aminomethyl intermediates (94% yield).
- Imidazole-containing benzamides : Suzuki coupling for heterocyclic introduction, followed by sulfonylation.
Key Observations :
- The trifluoroethyl group requires specialized reagents (e.g., trifluoroethyl isocyanate) compared to ethyl or methyl analogs .
- Triazole or thiazole derivatives () involve cyclization steps absent in the target compound’s synthesis .
Spectral and Physicochemical Properties
Critical spectral data for comparison:
Key Observations :
Biological Activity
The compound 4-(dimethylamino)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide , often referred to by its IUPAC name, is a member of the benzamide class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound is represented as follows:
- Molecular Weight : 373.39 g/mol
- CAS Number : 1219841-88-9
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. The presence of the dimethylamino group enhances their interaction with these targets, potentially leading to increased efficacy against various cancer cell lines .
- Case Study : In vitro assays demonstrated that derivatives with structural similarities showed IC50 values in the low micromolar range against human lung cancer cell lines (A549, HCC827) when tested in both 2D and 3D culture systems .
Anti-inflammatory and Antibacterial Activities
The compound also exhibits anti-inflammatory and antibacterial properties:
- Anti-inflammatory Mechanism : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This was observed in studies where related compounds reduced inflammation markers in animal models .
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The trifluoroethyl group enhances lipophilicity, improving cellular uptake.
- The dimethylamino moiety is essential for biological activity, contributing to receptor binding affinity.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoroethyl Group | Increases lipophilicity and potency |
| Dimethylamino Group | Essential for receptor interaction |
| Benzamide Core | Provides a scaffold for biological activity |
Synthesis and Evaluation
The synthesis of this compound involves several steps:
- Formation of Benzamide : Reaction between an appropriate amine and acid chloride.
- Introduction of Trifluoroethyl Group : Achieved through nucleophilic substitution reactions.
In vitro evaluations have confirmed that modifications to the benzamide structure can lead to enhanced biological properties.
Q & A
Basic: What are the recommended synthetic routes and purification methods for 4-(dimethylamino)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzamide core via coupling of 4-(dimethylamino)benzoic acid derivatives with aniline intermediates under amide-bond-forming conditions (e.g., using carbodiimide coupling agents like EDC/HOBt) .
- Step 2 : Introduction of the trifluoroethyl carbamoyl group through nucleophilic substitution or reductive amination, often requiring anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Purity should be confirmed via HPLC (>95%) and elemental analysis .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.0 ppm; trifluoroethyl signals at δ ~3.5–4.0 ppm) .
- FT-IR : Amide C=O stretch (~1650–1680 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H] calculated for CHFNO: 380.16) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .
Advanced: How can researchers optimize reaction yields for the trifluoroethyl carbamoyl moiety?
Critical factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamoylation .
- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., hydrolysis of active intermediates) .
- Workflow Validation : Parallel small-scale trials (e.g., 10 mmol) to test solvent/base combinations, followed by DOE (Design of Experiments) for scalability .
Advanced: How should conflicting data in biological activity assays (e.g., IC50_{50}50 variability) be addressed?
Resolve contradictions via:
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate experiments across multiple labs .
- Orthogonal Methods : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Advanced: What mutagenicity risks are associated with this compound, and how can they be mitigated?
- Ames Test Data : Analogous anomeric amides show low mutagenicity (comparable to benzyl chloride), but batch-specific impurities may pose risks .
- Mitigation Strategies :
- Regular purity checks via LC-MS to detect mutagenic byproducts (e.g., nitroso compounds).
- Use of closed-system reactors and PPE (gloves, respirators) during synthesis .
Advanced: What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to identify binding motifs .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide SAR (structure-activity relationship) studies .
- Fluorescence Polarization : Competitive binding assays using fluorescently labeled ligands to quantify displacement efficiency .
Advanced: How can fluorinated analogs of this compound be synthesized to enhance pharmacokinetic properties?
- Strategies :
- Replace trifluoroethyl with perfluoroalkyl groups via nucleophilic aromatic substitution (requires Pd catalysts in anhydrous THF) .
- Introduce F isotopes for PET imaging studies using late-stage fluorination .
- SAR Insights : Trifluoromethyl groups improve metabolic stability and membrane permeability, but may reduce aqueous solubility—balance via logP optimization (target 2–4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
